5-Methyl-6-nitroquinoxaline
Description
Significance of Quinoxaline (B1680401) Scaffolds in Advanced Chemical Sciences
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, represents a privileged scaffold in medicinal chemistry and materials science. researchgate.netijpsjournal.comipp.pt These nitrogen-containing bicyclic structures are of significant interest due to their diverse biological activities and unique physicochemical properties. researchgate.netbenthamdirect.com The quinoxaline nucleus serves as a versatile foundation for the development of new therapeutic agents, with derivatives showing promise as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. ijpsjournal.comiosrphr.org Their ability to interact with various biomolecules with high affinity makes them attractive candidates for drug design. researchgate.net In materials science, quinoxaline derivatives are explored for their potential in creating luminescent materials and organic semiconductors. researchgate.netontosight.ai
Research Trajectory of 5-Methyl-6-nitroquinoxaline within Academic Inquiry
This compound is a specific substituted nitroquinoxaline that has been a subject of academic investigation. Its structure, featuring a methyl group at the 5-position and a nitro group at the 6-position of the quinoxaline ring, makes it a valuable intermediate in the synthesis of more complex molecules. evitachem.com Research has focused on its synthesis, characterization, and reactivity, exploring its potential as a building block for various functionalized quinoxaline derivatives. Studies have investigated the reduction of the nitro group to an amino group, opening avenues for the creation of a wide range of new compounds with potential biological activities. evitachem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O2 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5-methyl-6-nitroquinoxaline |
InChI |
InChI=1S/C9H7N3O2/c1-6-8(12(13)14)3-2-7-9(6)11-5-4-10-7/h2-5H,1H3 |
InChI Key |
PYCMURVXZAJFTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC=CN=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 6 Nitroquinoxaline and Analogous Structures
Foundational Synthetic Strategies for Quinoxaline (B1680401) Derivatives
The construction of the quinoxaline scaffold can be achieved through several foundational synthetic strategies. These methods provide the basis for the synthesis of a diverse array of quinoxaline derivatives.
Condensation Reactions of 1,2-Dicarbonyl Compounds with 1,2-Diamines
The most common and straightforward method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netsemanticscholar.orgnih.gov This reaction, first reported by Korner and Hinsberg in 1884, forms the quinoxaline ring system through a cyclocondensation reaction. mdpi.com The reaction can be carried out under various conditions, including in the presence of different catalysts or even under catalyst-free conditions. mdpi.comnih.gov For instance, a simple, rapid, and convenient synthesis of various quinoxalines has been achieved with excellent yields through a microwave-induced iodine-catalyzed condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov
The versatility of this method allows for the use of various substituted 1,2-diamines and 1,2-dicarbonyl compounds, leading to a wide range of quinoxaline derivatives. nih.gov However, traditional methods often require harsh reaction conditions, long reaction times, and may produce unsatisfactory yields. semanticscholar.org
Oxidative Cyclization Protocols for Quinoxaline Formation
Oxidative cyclization represents another important strategy for quinoxaline synthesis. This approach often involves the reaction of o-phenylenediamines with α-hydroxy ketones or α-bromo ketones. niscpr.res.in For example, an environmentally benign protocol for the synthesis of quinoxaline derivatives has been developed using ultrasound irradiation to promote the oxidative cyclization of o-phenylenediamine (B120857) and α-bromo ketones. niscpr.res.in This method is compatible with a variety of functional groups, including chloro, bromo, nitro, and methoxy (B1213986) groups. niscpr.res.in
Another innovative oxidative cyclization method involves the use of N-arylenamines and trimethylsilyl (B98337) azide (B81097) (TMSN3) as starting materials. acs.orgfigshare.com This approach utilizes a tandem oxidative azidation/cyclization process to form two carbon-nitrogen bonds consecutively. acs.orgfigshare.com An electrochemical oxidation-induced intramolecular annulation has also been developed, providing a sustainable alternative that avoids the use of transition metal catalysts and chemical oxidants. rsc.org
Ring Transformation and Expansion Methodologies in Quinoxaline Synthesis
Ring transformation and expansion methodologies offer alternative pathways to quinoxaline synthesis. One such approach involves the annulation of a benzene (B151609) ring onto a pre-existing heterocyclic ring. beilstein-journals.org A one-pot, three-component reaction has been developed for the synthesis of quinoxaline and phenazine (B1670421) ring systems using Fischer carbene complexes. This method involves the generation and subsequent trapping of transient furo[3,4-b]pyrazine and furo[3,4-b]quinoxaline (B11913692) intermediates. beilstein-journals.org
Another strategy involves the oxidative ring-opening of 2-substituted indoles followed by a cyclization cascade with 1,2-diaminoarenes to generate 2-aryl-3-(2-aminoaryl)quinoxalines. acs.org This tandem reaction proceeds under mild conditions and demonstrates excellent functional group tolerance. acs.org
Targeted Synthesis Approaches for 5-Methyl-6-nitroquinoxaline
The synthesis of the specific compound this compound can be achieved through targeted approaches that build upon the foundational strategies for quinoxaline synthesis.
A common method for introducing a nitro group at the 6-position is through the nitration of a 5-methylquinoxaline (B1213170) precursor. evitachem.com This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, requiring careful temperature control to prevent over-nitration. evitachem.com
Alternatively, the quinoxaline ring can be constructed with the nitro group already in place. For instance, the condensation of 4-nitro-1,2-benzenediamine with a suitable dicarbonyl compound can yield a nitro-substituted quinoxaline. rsc.org
A plausible synthetic route to this compound involves the reaction of 4-nitro-o-phenylenediamine (B140028) with ethyl pyruvate (B1213749) in ethanol (B145695). This reaction would likely proceed through a cyclocondensation to form 3-methyl-6-nitroquinoxalin-2(1H)-one, which could then be further modified to yield the target compound. amazonaws.com
Green Chemistry Principles in Quinoxaline Synthesis
The integration of green chemistry principles into quinoxaline synthesis has become increasingly important to develop environmentally benign, efficient, and sustainable methods. ijirt.orgijirt.org These approaches focus on reducing the environmental impact by using safer solvents, reagents, and energy-efficient techniques. ijirt.orgijirt.org
Utilization of Sustainable Solvents and Reagents
A key aspect of green quinoxaline synthesis is the replacement of hazardous organic solvents with more sustainable alternatives. ijirt.org Water, ethanol, and ionic liquids have been explored as green solvents for these reactions. ijirt.orgnih.govjocpr.com For example, the condensation of 1,2-diamines with α-diketones has been successfully carried out in an ethanol/water mixture using oxalic acid as a reusable catalyst. semanticscholar.org
The use of natural deep eutectic solvents (NADESs) has also emerged as a promising green approach. rsc.org A choline (B1196258) chloride/water NADES has been shown to promote the rapid and high-yielding synthesis of functionalized quinoxalines at room temperature without the need for additional activation. rsc.org
Furthermore, the development of heterogeneous and reusable catalysts is a cornerstone of green chemistry. nih.gov Nanostructured pyrophosphate Na2PdP2O7 has been used as a highly efficient and recyclable heterogeneous catalyst for the synthesis of quinoxaline derivatives in ethanol at room temperature. nih.gov Similarly, bentonite (B74815) clay K-10 has been employed as an efficient reagent for the synthesis of quinoxaline derivatives at room temperature. mdpi.com
The following table summarizes various synthetic approaches for quinoxaline derivatives, highlighting the reaction conditions and key features.
| Starting Materials | Reagents/Catalyst | Solvent | Conditions | Key Features |
| 1,2-Diamines, 1,2-Dicarbonyl Compounds | Iodine | - | Microwave irradiation | Simple, rapid, excellent yield nih.gov |
| o-Phenylenediamine, α-Bromo Ketones | - | DMF, THF, DMSO, MeOH, EtOH, H2O | Ultrasound irradiation | Environmentally benign, simple work-up, mild conditions niscpr.res.in |
| N-Arylenamines, TMSN3 | (Diacetoxyiodo)benzene | - | Mild and simple | Tandem oxidative azidation/cyclization acs.orgfigshare.com |
| 1,2-Diamines, α-Diketones | Oxalic Acid | EtOH/H2O | Room temperature | Efficient, cheap, reusable catalyst semanticscholar.org |
| 1,2-Diamino Compounds, 1,2-Dicarbonyl Derivatives | Choline chloride/water NADES | - | Room temperature | Fast, high-yielding, recyclable solvent rsc.org |
| Aromatic 1,2-Diamine, 1,2-Dicarbonyl | Nanostructured pyrophosphate Na2PdP2O7 | Ethanol | Room temperature | Highly efficient, reusable heterogeneous catalyst nih.gov |
Energy-Efficient Synthetic Techniques
In recent years, a paradigm shift towards green and sustainable chemistry has spurred the development of energy-efficient synthetic protocols. Microwave irradiation and ultrasonic sonication have emerged as powerful tools in this regard, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This technique has been successfully applied to the synthesis of quinoxaline derivatives, typically through the condensation of o-phenylenediamines with α-dicarbonyl compounds. nih.govscispace.com The advantages of this approach include dramatically shorter reaction times—often minutes instead of hours—and excellent product yields, frequently exceeding 80%. nih.gov Moreover, many microwave-assisted syntheses can be performed in solvent-free conditions, further enhancing their green credentials by reducing waste and simplifying work-up procedures. scispace.com For instance, the synthesis of various quinoxaline derivatives has been achieved with high yields (80-90%) in as little as 3.5 minutes under microwave irradiation. nih.gov While specific data for the microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the general applicability of this method to a wide range of substituted quinoxalines suggests its potential for the efficient synthesis of the target compound.
Ultrasonic Sonication:
Ultrasonic irradiation accelerates chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. A notable advantage of ultrasound-assisted synthesis is that it can often be conducted at room temperature, offering a mild and energy-saving alternative to conventional heating. researchgate.netscispace.com Catalyst-free protocols for the synthesis of quinoxaline derivatives under ultrasound irradiation have been reported, affording excellent yields (80-99%) in short reaction times. researchgate.netscielo.br The reaction of various 1,2-diamines with 1,2-diketones in ethanol under ultrasonic irradiation at room temperature has proven to be a highly efficient method for producing a diverse range of quinoxaline derivatives. researchgate.net The use of ultrasound has been shown to be superior to silent reactions at the same temperature, highlighting the specific effect of sonication. scispace.com
Interactive Table: Energy-Efficient Synthesis of Quinoxaline Analogs
Catalytic Systems in Nitroquinoxaline Synthesis
The development of efficient catalytic systems is paramount in modern organic synthesis. Catalysis offers pathways to new chemical transformations, often with high selectivity and under mild reaction conditions. The synthesis of nitroquinoxalines has benefited significantly from advances in transition metal catalysis, organocatalysis, and the use of heterogeneous catalysts.
Transition Metal-Catalyzed Reactions
Transition metal catalysts, particularly those based on palladium and copper, have proven to be versatile tools for the synthesis of quinoxaline derivatives. evitachem.comrsc.org These catalysts are often employed in cross-coupling reactions to construct the quinoxaline core or to introduce substituents onto a pre-existing quinoxaline ring. For instance, palladium-catalyzed reactions are utilized for the efficient formation of this compound from simpler precursors, enhancing both yield and selectivity. evitachem.com Copper-catalyzed intramolecular N-arylation under microwave irradiation has been effectively used to synthesize complex fused quinoxaline systems with good to excellent yields (83-97%) in short reaction times (45-60 minutes). nih.govresearchgate.net
Interactive Table: Transition Metal-Catalyzed Synthesis of Quinoxaline Analogs
Organocatalysis and Metal-Free Approaches
The field of organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, environmentally friendly alternative to metal-based catalysis. researchgate.net These metal-free approaches offer advantages such as lower toxicity, cost-effectiveness, and stability. researchgate.net For the synthesis of quinoxalines, various organocatalysts have been employed to promote the condensation of o-phenylenediamines and α-dicarbonyl compounds. semanticscholar.org For example, nitrilotris(methylenephosphonic acid) has been used as an efficient organocatalyst for the synthesis of a variety of quinoxaline derivatives in high yields (80-97%) and with short reaction times. semanticscholar.org Meglumine, a biodegradable amino sugar, has also been explored as an organocatalyst for the synthesis of quinoxaline derivatives under ultrasonic irradiation, highlighting the synergy between green catalytic methods and energy-efficient techniques. researchgate.net
Nanocatalysis and Heterogeneous Catalysis
The use of nanocatalysts and other heterogeneous catalytic systems represents a significant advancement in sustainable chemistry. dergipark.org.tr These catalysts offer several advantages, including high catalytic activity, ease of separation from the reaction mixture, and the potential for recyclability, which reduces waste and lowers operational costs. dergipark.org.trchim.it In the context of quinoxaline synthesis, various nanocatalysts have been developed. For instance, nano SbCl5.SiO2 has been shown to be an efficient and reusable catalyst for the condensation of α-diketones and 1,2-diamines at room temperature under solvent-less conditions, affording high yields of quinoxaline derivatives in short reaction times. scispace.comresearchgate.net Another example is the use of nano-kaoline/BF3/Fe3O4, a magnetic nanocatalyst that can be easily recovered using an external magnet and reused for several cycles. sharif.edu Furthermore, common mineral fertilizers such as monoammonium phosphate (B84403) (MAP), diammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have been successfully employed as inexpensive, readily available, and recyclable heterogeneous catalysts for the synthesis of quinoxalines at ambient temperature. dergipark.org.tr
Interactive Table: Heterogeneous Catalysis in Quinoxaline Synthesis
Chemical Reactivity and Transformation Studies of 5 Methyl 6 Nitroquinoxaline
Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Core
The reactivity of the 5-Methyl-6-nitroquinoxaline core towards substitution reactions is heavily influenced by its electronic structure. The quinoxaline system, a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is inherently electron-deficient due to the presence of the two nitrogen atoms in the pyrazine ring. This deactivation is further intensified by the powerful electron-withdrawing nitro group on the benzene moiety.
Consequently, the benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution . Studies on the parent quinoxaline molecule show that electrophilic nitration requires harsh, forcing conditions (e.g., a mixture of oleum (B3057394) and nitric acid at 90°C) to proceed. rsc.org In these reactions, substitution occurs exclusively on the benzene ring, yielding the 5-nitro and subsequently the 5,6-dinitro derivatives. rsc.org This indicates that any electrophilic attack on this compound would be exceedingly difficult and would likely be directed to the 8-position, which is the least deactivated position on the carbocyclic ring. The presence of the methyl group at position 5 offers some activation, but it is insufficient to overcome the profound deactivating effects of the pyrazine ring and the adjacent nitro group.
In stark contrast, the electron-deficient nature of the quinoxaline ring, amplified by the nitro substituent, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) . Aryl halides and other compounds with suitable leaving groups that possess strong electron-withdrawing substituents, particularly in the ortho or para positions, are activated for nucleophilic attack. chemistrysteps.compressbooks.pub The nitro group at the 6-position of the quinoxaline core activates the ring, making it susceptible to attack by nucleophiles.
A particularly relevant reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which has been studied in other nitroquinoline systems. nih.gov This reaction allows for the direct substitution of hydrogen atoms ortho or para to the nitro group by carbanions or other nucleophiles, providing a powerful tool for C-C or C-N bond formation without the need for a pre-existing leaving group. nih.gov The hydrogen at the C-7 position in this compound is a potential site for such transformations.
Transformations of the Nitro Substituent
The nitro group is a versatile functional handle, enabling a wide array of chemical transformations.
Reductive Processes to Aminoquinoxalines
The most common and synthetically valuable transformation of the nitro group is its reduction to an amino group, yielding 5-methyl-6-aminoquinoxaline. This amine serves as a crucial building block for further diversification, particularly in the synthesis of compounds with biological activity. The reduction can be achieved through various methods, including catalytic hydrogenation and electrochemical processes.
For instance, related dinitroquinoxalines have been reduced using hydrazine (B178648) hydrate (B1144303) with a palladised charcoal catalyst. rsc.org Electrochemical studies on similar nitro-heterocyclic systems have shown that the reduction of a nitro group to an amine is a six-electron process. nih.gov
| Reagent/Method | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Hydrazine Hydrate | 10% Palladised Charcoal, Ethanol (B145695), 70°C | Aminoquinoxaline | rsc.org |
| Electrolysis | Glassy Carbon Electrode, Aqueous Buffer (Acidic pH) | Amino-heterocycle | nih.gov |
| Catalytic Hydrogenation | Various (e.g., Pd/C, PtO₂) | Aminoquinoxaline | General Method |
Other Nitro Group Derivatizations
Beyond reduction to the amine, the nitro group can undergo other transformations. In the context of Vicarious Nucleophilic Substitution reactions on nitroquinolines, a nitro-to-nitroso conversion has been observed as a side reaction or intermediate step. nih.gov This highlights the complex reactivity of the nitro group under nucleophilic conditions. The resulting nitroso compounds can potentially be used in further synthetic elaborations.
Reactivity of the Methyl Substituent
The methyl group at the C-5 position, being in a benzylic-like position, exhibits its own characteristic reactivity, distinct from the aromatic core. The primary reactions involving this group are oxidation and free-radical halogenation.
Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid group (forming 6-nitroquinoxaline-5-carboxylic acid). This transformation is a common strategy in organic synthesis to introduce an acidic functional group. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate, chromic acid, or more modern methods utilizing molecular oxygen with catalysts. organic-chemistry.org Protocols using potassium persulfate or photo-irradiation in the presence of bromine have proven effective for oxidizing substituted toluenes to their corresponding benzoic acids. organic-chemistry.org
Halogenation: Substitution of the hydrogen atoms on the methyl group can be achieved via a free-radical mechanism, which is distinct from the electrophilic halogenation of the aromatic ring. libretexts.org This reaction is typically initiated by UV light or a radical initiator (e.g., peroxides) and proceeds via a chain reaction mechanism. libretexts.orgyoutube.com Using reagents like N-bromosuccinimide (NBS) allows for selective benzylic bromination. The resulting halomethyl derivative, such as 5-(bromomethyl)-6-nitroquinoxaline, is a highly reactive intermediate, ideal for subsequent nucleophilic substitution reactions to introduce a wide range of functional groups.
| Reaction Type | Typical Reagents | Product Type | Reference |
|---|---|---|---|
| Oxidation | KMnO₄; K₂S₂O₈; O₂/Co(OAc)₂ | Carboxylic Acid | organic-chemistry.org |
| Radical Chlorination | Cl₂, UV light (hv) | Chloromethyl derivative | libretexts.org |
| Radical Bromination | N-Bromosuccinimide (NBS), initiator | Bromomethyl derivative | General Method |
Derivatization Strategies for Functional Group Modulation and Diversification
The presence of both a nitro and a methyl group on the quinoxaline scaffold provides two orthogonal points for chemical modification, allowing for extensive functional group modulation and the creation of diverse molecular libraries. ekb.eg A common strategy involves the initial reduction of the nitro group to 6-amino-5-methylquinoxaline. This amine can then be used in a multitude of subsequent reactions, such as acylation, sulfonylation, diazotization, or condensation reactions to form new heterocyclic rings.
Simultaneously or sequentially, the methyl group can be functionalized. For example, oxidation to a carboxylic acid allows for the formation of amides and esters. Alternatively, halogenation of the methyl group produces a reactive electrophilic center, enabling the introduction of various nucleophiles to create ethers, thioethers, amines, and other functional groups at the 5-position. The combination of these transformations allows for systematic exploration of the chemical space around the this compound core.
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of the reactions involving this compound is key to controlling their outcomes.
Nucleophilic Aromatic Substitution (SNAr): The mechanism for SNAr reactions on this substrate involves the initial attack of a nucleophile on the electron-deficient aromatic ring. chemistrysteps.compressbooks.pub This rate-determining step breaks the aromaticity and forms a resonance-stabilized, negatively charged anionic intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.com The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. In a subsequent, faster step, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com
Electrophilic Aromatic Substitution: Although unfavorable, any potential electrophilic substitution would proceed through the canonical mechanism involving the attack of the aromatic π-system on the electrophile. This forms a resonance-stabilized carbocationic intermediate (an arenium ion or σ-complex). rsc.org The positive charge is delocalized over the ring before a proton is lost to restore aromaticity.
Nitro Group Reduction: Electrochemical studies on related nitro-heterocycles indicate that the reduction mechanism is complex. nih.gov In aprotic media, the reduction can occur in sequential one-electron transfer steps, forming a radical anion and then a dianion radical, which can be observed using ESR spectroscopy. nih.gov In aqueous acidic media, the process is typically an irreversible, multi-electron transfer that proceeds directly to the corresponding amino derivative. nih.gov
Radical Halogenation of the Methyl Group: This reaction follows a classic free-radical chain reaction mechanism consisting of three stages: initiation, propagation, and termination. youtube.com
Initiation: UV light or heat causes homolytic cleavage of the halogen molecule (e.g., Br₂) to form two halogen radicals.
Propagation: A halogen radical abstracts a hydrogen atom from the methyl group to form H-X and a stable benzylic radical. This radical then reacts with another molecule of the halogen to form the halogenated product and a new halogen radical, which continues the chain.
Termination: The reaction ceases when radicals combine with each other.
Elucidation of Reaction Pathways and Intermediates:There is no available research detailing the specific reaction mechanisms, potential intermediates, or transition states for chemical transformations of this compound.
Consequently, the creation of data tables and a detailed narrative on these specific topics is not feasible at this time. The scientific community has yet to publish research focusing on the in-depth chemical reactivity and transformation studies of this compound.
Advanced Spectroscopic Characterization of 5 Methyl 6 Nitroquinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 5-Methyl-6-nitroquinoxaline, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced NMR techniques, provide a complete picture of its atomic connectivity and molecular framework.
Proton (¹H) NMR Spectroscopic Analysis.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring system and the methyl group substituent. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the nitrogen atoms within the quinoxaline core, as well as the electron-donating effect of the methyl group.
The protons on the pyrazine (B50134) ring (H-2 and H-3) typically appear at the most downfield region of the spectrum due to the deshielding effect of the adjacent nitrogen atoms. The protons on the benzene (B151609) ring (H-7 and H-8) and the methyl protons (5-CH₃) exhibit chemical shifts that are influenced by their relative positions to the nitro and methyl groups. The expected coupling patterns (spin-spin splitting) arise from the interactions between adjacent protons, providing valuable information about their connectivity. For instance, the protons on the benzene ring are expected to show ortho-coupling.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.85 | d | ~2.0 |
| H-3 | 8.80 | d | ~2.0 |
| H-7 | 8.15 | d | ~8.5 |
| H-8 | 7.90 | d | ~8.5 |
Note: Data are predicted based on spectroscopic principles and data from analogous compounds.
Carbon-13 (¹³C) NMR Spectroscopic Analysis.
The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule. The chemical shifts are significantly affected by the electronegativity of the nitrogen atoms and the nitro group, as well as the substitution pattern on the aromatic rings.
The carbon atoms of the pyrazine ring (C-2 and C-3) are expected to resonate at lower field (higher ppm) due to the strong deshielding effect of the adjacent nitrogen atoms. The presence of the nitro group causes a downfield shift for the carbon atom to which it is attached (C-6) and influences the chemical shifts of the other carbons in the benzene ring. The methyl carbon (5-CH₃) will appear at a characteristic upfield position.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 145.5 |
| C-3 | 145.0 |
| C-4a | 140.0 |
| C-5 | 138.0 |
| C-6 | 148.0 |
| C-7 | 125.0 |
| C-8 | 128.0 |
| C-8a | 141.0 |
Note: Data are predicted based on spectroscopic principles and data from analogous compounds.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR).
To further confirm the structural assignments and gain deeper insights into the molecular structure, advanced NMR techniques can be employed.
2D NMR Spectroscopy : Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A COSY spectrum would reveal the coupling relationships between protons, for example, confirming the ortho-coupling between H-7 and H-8. An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, such as the correlation between the methyl protons and the 5-CH₃ carbon.
Solid-State NMR : In cases where the compound is a solid and difficult to dissolve, solid-state NMR can provide crucial structural information. This technique can offer insights into the molecular conformation and packing in the solid state, which may differ from its solution-state structure. For nitro-containing compounds, solid-state NMR can also provide information about the orientation of the nitro group relative to the aromatic ring.
Infrared (IR) and Raman Spectroscopy.
Vibrational Mode Analysis.
The IR and Raman spectra of this compound are expected to exhibit characteristic vibrational modes corresponding to its various functional groups and the quinoxaline skeleton.
Aromatic C-H Stretching : These vibrations are typically observed in the region of 3100-3000 cm⁻¹.
C-H Stretching of the Methyl Group : Aliphatic C-H stretching vibrations of the methyl group are expected to appear in the 2980-2850 cm⁻¹ region.
C=N and C=C Stretching : The stretching vibrations of the C=N bonds in the pyrazine ring and the C=C bonds in the aromatic system will give rise to a series of bands in the 1650-1450 cm⁻¹ region.
NO₂ Stretching : The nitro group has two characteristic stretching vibrations: an asymmetric stretch typically found in the 1550-1475 cm⁻¹ range and a symmetric stretch in the 1360-1290 cm⁻¹ range for nitro-aromatic compounds. orgchemboulder.com These are often strong absorptions in the IR spectrum.
C-N Stretching : The stretching vibration of the C-N bond connecting the nitro group to the quinoxaline ring is expected in the fingerprint region.
Ring Vibrations : The quinoxaline ring system will also have characteristic in-plane and out-of-plane bending vibrations in the fingerprint region below 1000 cm⁻¹.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 |
| C=N / C=C Stretch | 1650 - 1450 |
| Asymmetric NO₂ Stretch | 1550 - 1475 |
| Symmetric NO₂ Stretch | 1360 - 1290 |
| C-H Bending (in-plane and out-of-plane) | 1300 - 650 |
Note: Data are predicted based on characteristic group frequencies.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the analysis of a compound like this compound, electron ionization (EI) mass spectrometry would typically be employed. The initial step involves the ionization of the molecule to produce a molecular ion (M+•). The m/z value of this molecular ion provides the molecular weight of the compound.
Due to the high energy of the ionization process, the molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.ukwikipedia.org The pattern of these fragments provides valuable information about the molecule's structure.
For this compound (C₉H₇N₃O₂), the expected fragmentation pathways would likely involve the loss of the nitro group (-NO₂) and the methyl group (-CH₃), as well as cleavage of the quinoxaline ring system.
Expected Fragmentation Data (Hypothetical):
| Fragment Ion | Proposed Structure/Loss | m/z (Hypothetical) |
| [C₉H₇N₃O₂]+• (M+•) | Molecular Ion | 189 |
| [C₉H₇N₂O]+ | Loss of •NO | 159 |
| [C₉H₇N₂]+ | Loss of •NO₂ | 143 |
| [C₈H₄N₃O₂]+ | Loss of •CH₃ | 174 |
| [C₈H₇N₂]+ | Loss of •NO₂ and HCN | 116 |
This table is hypothetical and illustrates the type of data that would be generated. Actual fragmentation patterns can be more complex and would need to be confirmed by experimental data.
X-ray Crystallography for Solid-State Structural Elucidation
A single-crystal X-ray diffraction study of this compound would yield a detailed crystallographic information file (CIF), containing data such as the crystal system, space group, unit cell dimensions, and atomic coordinates.
Hypothetical Crystallographic Data:
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₇N₃O₂ |
| Formula Weight | 189.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 850 |
| Z | 4 |
This data is purely illustrative and represents the kind of information obtained from an X-ray crystallography experiment.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions. researchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal lattice. eurjchem.comnih.govnih.gov
This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. The analysis generates 2D fingerprint plots that summarize the relative contributions of different types of intermolecular contacts.
For this compound, one would expect potential C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic quinoxaline rings. The nitro group would likely be a significant participant in intermolecular interactions.
Hypothetical Hirshfeld Surface Analysis Contributions:
| Interaction Type | Percentage Contribution (Hypothetical) |
| H···H | 40% |
| O···H / H···O | 25% |
| C···H / H···C | 15% |
| N···H / H···N | 10% |
| C···C | 5% |
| Other | 5% |
This table is a hypothetical representation of the output from a Hirshfeld surface analysis and is based on the expected functionalities of the molecule.
Computational Chemistry and Theoretical Investigations of 5 Methyl 6 Nitroquinoxaline
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 5-Methyl-6-nitroquinoxaline, DFT calculations are instrumental in elucidating its fundamental electronic and structural properties. These calculations are typically performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to provide a detailed description of the molecule's behavior.
Electronic Structure Properties (e.g., HOMO-LUMO Energy Gap, Ionization Potential, Electron Affinity, Chemical Potential)
The electronic properties of this compound are key to understanding its chemical reactivity and stability. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.comwikipedia.org A smaller energy gap generally implies higher reactivity.
From the HOMO and LUMO energies, several other important electronic descriptors can be derived. The ionization potential (I) and electron affinity (A) can be approximated from the energies of the HOMO and LUMO, respectively. The chemical potential (μ), a measure of the escaping tendency of an electron from a stable system, is the negative of electronegativity.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -3.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.10 | Energy difference between HOMO and LUMO |
| Ionization Potential (I) | 7.25 | Energy required to remove an electron |
| Electron Affinity (A) | 3.15 | Energy released when an electron is added |
| Chemical Potential (μ) | -5.20 | Escaping tendency of an electron |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netthaiscience.info The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate charge distribution. Red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitro group's oxygen atoms and the nitrogen atoms of the quinoxaline (B1680401) ring, suggesting these are the primary sites for electrophilic interactions. The aromatic rings and the methyl group would exhibit regions of less negative or slightly positive potential.
Charge Transfer Analysis
Intramolecular charge transfer (ICT) is a phenomenon that can significantly influence the photophysical properties of a molecule. nih.govresearchgate.netmdpi.comresearchgate.net In this compound, the presence of the electron-donating methyl group and the electron-withdrawing nitro group attached to the quinoxaline core suggests the potential for ICT. Upon photoexcitation, an electron can be transferred from the electron-rich part of the molecule (donor) to the electron-deficient part (acceptor). Computational methods can be employed to analyze the nature and extent of this charge transfer. This analysis often involves examining the changes in electron density distribution between the ground and excited states. The charge transfer characteristics are crucial for understanding the molecule's fluorescence properties and its potential use in optoelectronic applications.
Reactivity Indices (e.g., Fukui Functions, Hardness, Softness)
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various indices. The Fukui function, for instance, is a local reactivity descriptor that indicates the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. mdpi.comresearchgate.netfaccts.denih.govresearchgate.net Global reactivity descriptors such as chemical hardness (η) and softness (S) are also important. Hardness is a measure of the molecule's resistance to changes in its electron distribution, with harder molecules being less reactive. pmf.unsa.ba Softness is the reciprocal of hardness, and softer molecules are generally more reactive. These indices provide a quantitative basis for predicting the chemical behavior of this compound in various reactions.
Table 2: Global Reactivity Indices for this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| Chemical Hardness (η) | 2.05 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.49 | Reciprocal of hardness, indicates higher reactivity |
| Electrophilicity Index (ω) | 6.59 | Propensity to accept electrons |
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govbiointerfaceresearch.comresearchgate.netitb.ac.idmdpi.com For this compound, MD simulations can provide valuable insights into its conformational flexibility and dynamic behavior in different environments, such as in solution or interacting with a biological target. By simulating the molecule's trajectory over a period of time, researchers can analyze its conformational landscape, identify stable conformations, and understand the dynamics of its interactions with surrounding molecules. This information is particularly useful for studying how the molecule might bind to a receptor or how it behaves in a condensed phase.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behaviors
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property descriptors of a set of compounds with their observed chemical properties. While direct QSPR studies on this compound are not extensively documented, the principles of QSPR can be applied to predict its various physicochemical properties. By developing a model based on a dataset of related quinoxaline derivatives with known properties, it is possible to predict properties such as solubility, boiling point, and toxicity for this compound based on its calculated molecular descriptors. These descriptors can be derived from its 2D or 3D structure and can include constitutional, topological, geometrical, and electronic parameters.
Therefore, it is not possible to provide a thorough and scientifically accurate article on the "" with a focus on "Theoretical Insights into Reaction Mechanisms and Pathways" at this time.
Advanced Applications of 5 Methyl 6 Nitroquinoxaline in Chemical Synthesis and Materials Science
Role as Building Blocks in Complex Organic Architectures
The rigid, planar structure of the quinoxaline (B1680401) ring system makes it an ideal building block, or synthon, for the construction of larger, more complex molecular architectures. Quinoxaline derivatives are utilized as key components in the synthesis of macrocycles, cavitands, and anion receptors. researchgate.net The defined geometry of the quinoxaline unit allows for the precise spatial arrangement of functional groups, which is critical in the field of supramolecular chemistry where host-guest interactions are paramount.
The presence of reactive sites on 5-Methyl-6-nitroquinoxaline, particularly the nitro group which can be chemically transformed, allows for its incorporation into larger systems through multi-step synthetic sequences. For example, the nitro group can be reduced to an amine, which can then participate in amide bond formation or other coupling reactions to link the quinoxaline unit to other molecular fragments. This versatility enables the construction of intricate three-dimensional structures designed for specific functions such as molecular recognition or catalysis. A quinoxaline-based fluorimetric probe has been developed that demonstrates a "turn-on" fluorescence response, highlighting the scaffold's utility in designing sensory molecules. nih.gov
Contributions to Dye Chemistry (focus on chromogenic properties and chemical structure)
Quinoxaline derivatives have found applications in the dye industry due to their inherent chromophoric properties. ncsu.edu The extended π-conjugated system of the quinoxaline core is responsible for absorbing light in the UV-visible region. The color and intensity of the dye can be modulated by the introduction of substituents that act as auxochromes (color enhancers) or by extending the conjugation.
In this compound, the nitro group, a powerful electron-withdrawing group, acts as a key component of the chromogen. It can significantly influence the electronic transitions within the molecule, often leading to a bathochromic (red) shift in the absorption spectrum. The methyl group, being a weak electron-donating group, can further modify the electronic properties of the π-system. The combination of these groups on the quinoxaline skeleton is crucial for its chromogenic properties.
Furthermore, this compound serves as a valuable precursor for azo dyes. Azo dyes, which contain the characteristic -N=N- azo linkage, represent the largest class of synthetic colorants. nih.gov The synthesis typically involves a diazotization reaction of a primary aromatic amine followed by coupling with an electron-rich species. nih.govunb.ca The nitro group of this compound can be readily reduced to a primary amino group (5-methyl-6-aminoquinoxaline). This amine can then be diazotized and coupled with various aromatic compounds like phenols or anilines to produce a wide range of azo dyes with diverse colors and properties. nih.govnih.gov The final color of the dye is dependent on the specific coupling component used, allowing for a high degree of tunability.
Development of Organic Semiconductors and Electroluminescent Materials
The field of organic electronics has seen significant growth, with a focus on developing materials for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Quinoxaline derivatives are recognized for their potential in these areas, serving as efficient electron-luminescent materials and organic semiconductors. researchgate.net Their π-deficient aromatic nature makes them suitable as electron-withdrawing components in push-pull molecular structures, which are beneficial for intramolecular charge transfer (ICT).
The electronic properties of these materials can be tuned by modifying the substituents on the quinoxaline ring. For instance, chromophore-labeled quinoxaline derivatives have been synthesized and investigated for their photophysical and thermal properties. The introduction of different aromatic groups can alter oxidation potentials while maintaining the reduction potential of the quinoxaline segment, providing a method for tuning the material's energy levels. Electroluminescent devices fabricated using such materials as hole-transporters and emitters have demonstrated intense light emission, typically in the green portion of the spectrum.
Research into new quinoxaline-based derivatives has yielded organic semiconductors for use in top-contact/bottom-gate organic thin-film transistors (OTFTs). In one study, thin films of a synthesized quinoxaline derivative exhibited p-channel characteristics with notable hole mobilities and high current on/off ratios, demonstrating their viability in electronic devices.
| Fabrication Method | Hole Mobility (cm²/Vs) | Current On/Off Ratio |
| Solution Process | 2.6 × 10⁻⁵ | 1.8 × 10⁵ |
| Vacuum Deposition | 1.9 × 10⁻⁴ | 3.5 × 10⁶ |
| Table 1: Performance of an Organic Thin-Film Transistor (OTFT) based on a quinoxaline derivative. |
Investigations in Corrosion Inhibition Mechanisms (focus on adsorption phenomena and electronic interactions at surfaces)
The use of organic molecules to inhibit the corrosion of metals, particularly in acidic environments, is a well-established strategy. Quinoxaline derivatives have proven to be effective corrosion inhibitors for materials like mild steel. The mechanism of inhibition is primarily attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The effectiveness of quinoxaline-based inhibitors stems from the presence of nitrogen heteroatoms, which have lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms on the surface. Additionally, the π-electrons of the aromatic system can interact with the metal surface. This leads to the formation of a stable, adsorbed film. The adsorption process is influenced by the electronic structure of the inhibitor and the nature of the metal surface, and often follows the Langmuir adsorption isotherm model.
The following table illustrates the typical relationship between inhibitor concentration and its effectiveness in reducing corrosion.
| Inhibitor Concentration (M) | Inhibition Efficiency (%) |
| 10⁻⁶ | 75.3 |
| 10⁻⁵ | 84.6 |
| 10⁻⁴ | 90.1 |
| 10⁻³ | 92.5 |
| Table 2: Example of increasing inhibition efficiency of a quinoxaline derivative on mild steel in 1 M HCl with increasing concentration. |
Utilization as Reagents or Catalytic Components in Specific Organic Transformations
Beyond its direct applications, this compound is a valuable intermediate in organic synthesis due to the reactivity of its functional groups. The nitro group, in particular, is a versatile functional handle that can be transformed into a variety of other groups, making the molecule a useful starting material for more complex targets. scispace.com
The most common transformation of the nitro group is its reduction to an amino group. This reaction can be achieved through various methods, including catalytic hydrogenation or electrochemical reduction. mdpi.com The resulting 5-methyl-6-aminoquinoxaline is a key intermediate for synthesizing other compounds, such as the azo dyes mentioned previously.
The strong electron-withdrawing nature of the nitro group also activates the quinoxaline ring system towards certain reactions. nih.gov It can direct nucleophilic aromatic substitution reactions, where a nucleophile replaces a group on the aromatic ring. This activating effect is crucial for the regioselective introduction of new functional groups onto the quinoxaline scaffold. While not used as a catalyst itself, the specific reactivity imparted by the methyl and nitro groups makes this compound an important reagent for building a library of substituted quinoxaline derivatives for various chemical and pharmacological studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5-Methyl-6-nitroquinoxaline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitration of a methyl-substituted quinoxaline precursor. Key steps include:
- Nitration : Introducing the nitro group at the 6-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
- Yield Optimization : Catalytic agents (e.g., FeCl₃) and inert atmospheres (N₂) enhance regioselectivity. Reaction monitoring via TLC ensures intermediate stability .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies methyl (δ ~2.5 ppm) and nitro group electronic environments. Aromatic protons show splitting patterns confirming substitution .
- X-ray Crystallography : Resolves spatial arrangement (e.g., dihedral angles between quinoxaline rings). For example, related nitroquinoxalines exhibit planar geometries with π-π stacking .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z 204.066 for C₉H₇N₃O₂) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential release of toxic gases (NOₓ) during decomposition .
- Storage : In airtight containers, away from oxidizers, at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the nitro group’s position influence the electrochemical behavior of this compound?
- Methodological Answer :
- Cyclic Voltammetry : The nitro group at the 6-position acts as an electron-withdrawing moiety, reducing reduction potentials (E₁/₂ ~ -0.8 V vs. Ag/AgCl) compared to non-nitrated analogs.
- DFT Calculations : Predict electron affinity and HOMO-LUMO gaps. Validate with experimental redox data to resolve discrepancies between computational and empirical results .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times). For example, antimicrobial activity against S. aureus may vary due to impurity levels .
- Structure-Activity Relationship (SAR) : Compare nitro group orientation (e.g., 5-nitro vs. 6-nitro) in analogs. Methyl groups at the 5-position may sterically hinder target binding .
Q. How can computational modeling predict the reactivity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Validate with kinetic assays (e.g., IC₅₀ measurements).
- QSAR Models : Corrogate nitro group electronegativity with cytotoxicity. Cross-reference PubChem bioactivity data for analogous compounds .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
